ethyl 4-cyanopiperidine-4-carboxylate
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Overview
Description
Ethyl 4-cyanopiperidine-4-carboxylate is an organic compound belonging to the class of piperidines. It has the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyanopiperidine-4-carboxylate can be synthesized through several methods. One common method involves the dehydration of isonipecotamide using phosphorus oxychloride, followed by the addition of water to yield the desired product . The reaction conditions typically involve controlled temperatures and the use of organic or inorganic bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar dehydration methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-cyanopiperidine-4-carboxylate has been used in a variety of scientific research applications. These include:
Drug Design and Development: It serves as a model compound due to its structural similarity to other piperidines.
Biochemistry and Pharmacology: The compound has been studied for its biochemical and physiological effects, including enzyme inhibition and receptor interaction.
Laboratory Experiments: It is used in the synthesis of other compounds and in the study of enzyme kinetics.
Mechanism of Action
The exact mechanism of action of ethyl 4-cyanopiperidine-4-carboxylate is not fully understood. it is believed to act as an inhibitor of various enzymes, including cytochrome P450 enzymes. It has been found to have an inhibitory effect on the activity of a variety of enzymes and receptors, interacting with certain proteins and affecting the activity of specific hormones and drugs.
Comparison with Similar Compounds
Ethyl 4-cyanopiperidine-4-carboxylate can be compared with other similar compounds, such as:
4-cyano-4-ethoxycarbonylpiperidine: Similar in structure but with different functional groups.
This compound hydrochloride: A hydrochloride salt form of the compound with different solubility and reactivity properties.
Properties
CAS No. |
123755-34-0 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 4-cyanopiperidine-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-8(12)9(7-10)3-5-11-6-4-9/h11H,2-6H2,1H3 |
InChI Key |
UDRJSTYKNNFPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C#N |
Purity |
95 |
Origin of Product |
United States |
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